3,5-Dimethyl-1H-pyrazole-4-sulfonic acid

Descripción general

Descripción

3,5-Dimethyl-1H-pyrazole-4-sulfonic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid typically involves the reaction of 3,5-dimethylpyrazole with sulfuric acid or its derivatives. One common method includes the sulfonation of 3,5-dimethylpyrazole using chlorosulfonic acid, followed by hydrolysis to yield the sulfonic acid .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of sulfuric acid to 3,5-dimethylpyrazole under specific temperature and pressure conditions to optimize the reaction .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dimethyl-1H-pyrazole-4-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the sulfonic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Sulfonates

Reduction: Sulfonamides

Substitution: Various substituted pyrazoles

Aplicaciones Científicas De Investigación

Biochemical Analysis

3,5-Dimethyl-1H-pyrazole-4-sulfonic acid plays a crucial role in biochemical reactions due to its ability to inhibit specific enzymes. It has been observed to interact with enzymes involved in sulfur metabolism, leading to alterations in metabolic pathways. This interaction often involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting overall biochemical pathways.

Cellular Effects

The compound influences cellular functions by modulating cell signaling pathways and gene expression. For instance, it affects the expression of genes related to oxidative stress response and cellular metabolism. By inhibiting key metabolic enzymes, it can lead to significant shifts in metabolic flux and energy production.

Therapeutic Potential

Research has highlighted the therapeutic potential of this compound in various areas:

- Anti-inflammatory Properties : In vivo studies have shown that this compound can significantly reduce inflammation markers in murine models, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics .

In Vivo Anti-inflammatory Study

A study evaluated the efficacy of this compound in a murine model of inflammation. The results indicated a significant reduction in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent.

Antimicrobial Efficacy Assessment

A series of experiments assessed the antimicrobial activity of this compound against various bacterial strains. The results showed that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as an alternative therapeutic agent.

Mecanismo De Acción

The mechanism of action of 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dimethylpyrazole: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.

4-Methyl-1H-pyrazole-3-sulfonic acid: Similar structure but different substitution pattern, leading to different reactivity and applications

Uniqueness

3,5-Dimethyl-1H-pyrazole-4-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and the sulfonic acid group allows for a wide range of chemical modifications and applications .

Actividad Biológica

3,5-Dimethyl-1H-pyrazole-4-sulfonic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications, supported by relevant data and research findings.

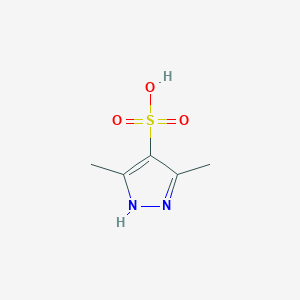

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure with two methyl groups and a sulfonic acid functional group. This unique substitution pattern enhances its reactivity and biological interactions. The sulfonic acid group is particularly important for forming hydrogen bonds with enzyme active sites, which is pivotal in its mechanism of action.

The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition . The sulfonic acid group allows the compound to interact with various enzymes, disrupting normal biochemical pathways. This characteristic has led to investigations into its potential as an anti-inflammatory and antimicrobial agent .

Antiproliferative Activity

Research has demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the proliferation of U937 cells, a human histiocytic lymphoma cell line. The synthesis of these derivatives often involves modifications to enhance their biological activity .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have shown that certain derivatives possess significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The selectivity for cyclooxygenase (COX) enzymes further underscores its potential therapeutic applications in treating inflammatory conditions .

Antimicrobial Activity

This compound and its derivatives have also been tested for antimicrobial activity against a range of bacterial strains. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Research Findings and Case Studies

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other pyrazole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3,5-Dimethylpyrazole | Lacks sulfonic acid group | Less reactive; limited biological activity |

| 4-Methyl-1H-pyrazole-3-sulfonic acid | Similar structure but different substitution pattern | Different reactivity; explored for enzyme inhibition |

Propiedades

IUPAC Name |

3,5-dimethyl-1H-pyrazole-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3S/c1-3-5(11(8,9)10)4(2)7-6-3/h1-2H3,(H,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDFGELFGLFBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338348 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89280-34-2 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.